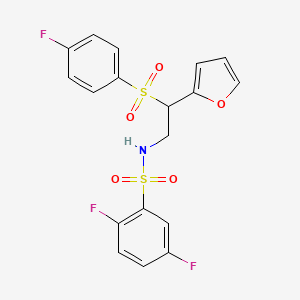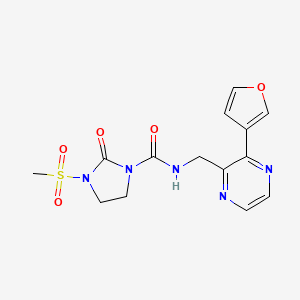
2-Bromo-6-(3,5-dimethylpyrazol-1-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-(3,5-dimethylpyrazol-1-yl)benzaldehyde is a useful research compound. Its molecular formula is C12H11BrN2O and its molecular weight is 279.137. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Intermolecular Interactions and Structural Insights
The scientific research on 2-Bromo-6-(3,5-dimethylpyrazol-1-yl)benzaldehyde includes its synthesis and characterization, with a focus on understanding its intermolecular interactions. A study by Saeed et al. (2020) explored the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of two new antipyrine derivatives related to this compound. The crystal packing of these compounds is mainly stabilized by N–H⋯O and C–H⋯O hydrogen bonds, along with C–H⋯π and lone pair⋯π contacts, indicating the importance of π-interactions in stabilizing molecular assemblies (Saeed et al., 2020).
Luminescence Sensing Applications
Research into the luminescence sensing capabilities of related compounds, such as those studied by Shi et al. (2015), reveals potential applications for this compound derivatives. Two novel lanthanide(III)-organic frameworks sensitive to benzaldehyde-based derivatives demonstrate the potential for these chemicals as fluorescence sensors, highlighting the broader applicability of derivatives of this compound in chemical sensing (Shi et al., 2015).
Optoelectronic Applications
Another area of application for this compound derivatives is in the field of optoelectronics. A study by Dall’Agnese et al. (2017) reports on the synthesis of a small building block for the elaboration of symmetrical or unsymmetrical donor-acceptor π-conjugated molecules, demonstrating the utility of such derivatives in the development of materials for optoelectronic applications (Dall’Agnese et al., 2017).
Antimicrobial Activity
Compounds related to this compound have also been evaluated for their antimicrobial activity. Ramadan (2010) synthesized benzaldehyde [4-(4-bromophenyl)thiazol-2-yl]hydrazones and their D-galactose derivatives, some of which showed potential activity against Candida albicans, suggesting possible applications in developing new antimicrobial agents (Ramadan, 2010).
Synthesis of Complex Molecules
Additionally, research by Guerrero et al. (2008) into the synthesis and characterization of metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands, including derivatives similar to this compound, showcases the compound's relevance in synthesizing complex molecules for potential catalytic and material science applications (Guerrero et al., 2008).
Eigenschaften
IUPAC Name |
2-bromo-6-(3,5-dimethylpyrazol-1-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-8-6-9(2)15(14-8)12-5-3-4-11(13)10(12)7-16/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXFLEUHEIWIIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C(=CC=C2)Br)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2725632.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-9-bromo-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2725633.png)

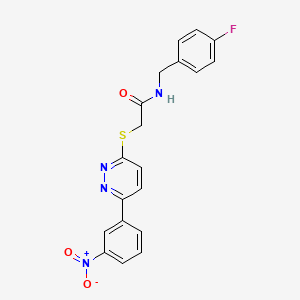

![N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2725641.png)
![3-{3-[4-(Methylthio)phenyl]-1,2,4-oxadiazol-5-yl}-1-(2-thienylsulfonyl)piperidine](/img/structure/B2725642.png)
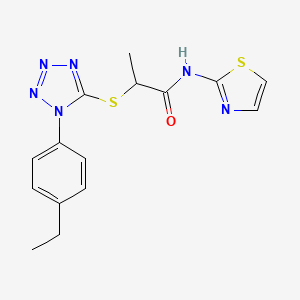

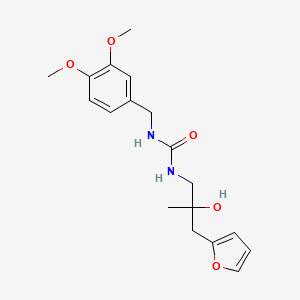
![7-Chloro-2-(4-methylthiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2725647.png)
